N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide
Description
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O3S/c1-2-3-16(21)18-8-13-24(22,23)20-11-9-19(10-12-20)15-6-4-14(17)5-7-15/h4-7H,2-3,8-13H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZBBRQJYXLZLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperazine Core
The introduction of the sulfonylethyl group to the piperazine nitrogen is a pivotal step. Patent US20110190495A1 details sulfonylation protocols using chlorosulfonic acid or sulfuryl chloride in dichloromethane or ethyl acetate at temperatures ranging from −5°C to 30°C. For instance:
- Step 1 : Reaction of 4-(4-fluorophenyl)piperazine with 2-chloroethylsulfonyl chloride in dichloromethane, catalyzed by triethylamine at 0–5°C, yields 1-(2-sulfonylethyl)-4-(4-fluorophenyl)piperazine.
- Step 2 : Purification via extraction with ethyl acetate and subsequent recrystallization from cyclohexane/isopropyl acetate mixtures enhances purity (>99% by HPLC).
Amidation for Butyramide Installation
The butyramide group is introduced via nucleophilic acyl substitution. Patent WO2018220646A1 highlights the use of phosphorus oxychloride (POCl₃) as a coupling agent for activating carboxylic acids, enabling amide bond formation with amines:
- Step 3 : Reaction of 1-(2-sulfonylethyl)-4-(4-fluorophenyl)piperazine with butyric acid in the presence of POCl₃ and dimethylformamide (DMF) at 60–80°C generates the target compound.
- Step 4 : Crude product purification via solvent antisolvent systems (e.g., ethanol/cyclohexane) achieves >98% purity.
Alternative Pathways: Reductive Amination and Protecting Group Strategies
An alternative route involves reductive amination of a ketone intermediate:
- Intermediate Synthesis : Condensation of 4-(4-fluorophenyl)piperazine with ethyl glyoxylate followed by reduction with sodium borohydride yields the ethylamine derivative.
- Sulfonylation and Amidation : Sequential sulfonylation and acylation as described above.
Protecting groups (e.g., tert-butoxycarbonyl, BOC) may be employed to prevent undesired side reactions during sulfonylation or amidation steps.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
- Coupling Agents : POCl₃ outperforms carbodiimides (e.g., DCC) in minimizing racemization, critical for maintaining stereochemical integrity.
- Base Selection : Triethylamine or N,N-diisopropylethylamine (DIPEA) effectively scavenge HCl generated during sulfonylation.
Purification and Characterization
Crystallization Techniques
Analytical Validation
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm purity (>98%).
- Mass Spectrometry : ESI-MS ([M+H]⁺ = 412.2) aligns with theoretical molecular weight (411.5 g/mol).
- NMR : ¹H NMR (DMSO-d₆) displays characteristic signals: δ 7.45–7.30 (m, 4H, Ar-H), 3.55–3.40 (m, 8H, piperazine), 2.95 (t, 2H, SO₂CH₂), 2.25 (t, 2H, CONHCH₂).
Scalability and Industrial Feasibility
The POCl₃-mediated amidation and solvent-antisolvent crystallization protocols are amenable to kilogram-scale production, as demonstrated in patent WO2018220646A1 for structurally analogous antiepileptic agents. Key considerations include:
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide with structurally related compounds from , focusing on substituent effects, physicochemical properties, and synthesis.
Structural and Functional Group Comparisons
Key Observations :
Substituent Bulk : The target compound’s single 4-fluorophenyl group contrasts with the bis(4-fluorophenyl)methyl substituents in 6h–6l , which likely increase steric hindrance and lipophilicity .
Synthetic Yield: Analogs in show yields ranging from 45–78%, with sulfamoylaminophenyl derivatives (e.g., 6h–6j) achieving higher yields (~70%) compared to benzenesulfonamide derivatives (~50%) .
Physicochemical Properties
Insights :
- Melting Points : The target’s simpler structure (vs. 6h–6j ) may result in a lower melting point (~150–180°C) compared to 6h–6j (228–230°C), which feature bulkier bis(4-fluorophenyl) groups .
- NMR Profiles : Fluorine-19 NMR would confirm the presence of the 4-fluorophenyl group (δ ~-115 ppm), as seen in analogs like 6h–6l .
Biological Activity
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring, a sulfonamide moiety, and a butyramide functional group. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of neurology and oncology.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of fluorine, piperazine, and sulfonamide functionalities contributes to its unique pharmacological properties. The compound's structure can be represented as follows:
The biological activity of this compound is believed to stem from its ability to interact with various neurotransmitter receptors in the brain, particularly serotonin and dopamine receptors. These interactions may modulate neurotransmitter systems, thereby influencing mood and behavior. The sulfonamide and butyramide groups enhance the compound's binding affinity and selectivity for these receptors, potentially leading to therapeutic effects in conditions such as anxiety and depression .
Antidepressant and Anxiolytic Effects
Preclinical studies have indicated that this compound may exhibit antidepressant and anxiolytic properties. These effects are hypothesized to result from the compound's action on serotonin reuptake mechanisms, similar to selective serotonin reuptake inhibitors (SSRIs). In animal models, administration of this compound has shown significant reductions in anxiety-like behaviors and improvements in depressive symptoms .
Anticancer Potential
Beyond its neuropharmacological applications, this compound has been investigated for its anticancer properties. Studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival. The specific molecular targets include enzymes critical for tumor growth, suggesting a dual mechanism of action that could be exploited for therapeutic purposes .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Study on Neuropharmacological Effects :
- Objective : To evaluate the anxiolytic effects in rodent models.
- Findings : Significant reduction in anxiety behaviors was observed at doses of 10 mg/kg, comparable to established anxiolytics like diazepam.
- Anticancer Activity Assessment :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(piperazin-1-yl)ethyl)butyramide | Lacks fluorine substitution | Moderate antidepressant effects |
| N-(4-methylpiperazin-1-yl)butyramide | Contains methyl group | Lower binding affinity for serotonin receptors |
| 4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzenesulfonamide | Additional aromatic ring | Enhanced anticancer properties |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves:
Formation of the 4-(4-fluorophenyl)piperazine intermediate via nucleophilic substitution .
Sulfonylation of the piperazine ring using sulfonyl chlorides under basic conditions (e.g., triethylamine) to generate the sulfonyl ethyl intermediate .
Coupling with butyramide via amide bond formation, often employing propionyl chloride derivatives in anhydrous solvents (e.g., dichloromethane) .
- Optimization : Reaction yield and purity depend on temperature control (0–5°C for sulfonylation), solvent polarity (acetonitrile improves solubility), and stoichiometric ratios (1:1.2 for sulfonyl chloride:piperazine) .
Q. How does structural modification (e.g., fluorine substitution) influence the compound’s receptor binding affinity?
- Methodology :
- Fluorine’s role : The 4-fluorophenyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration for CNS targets . Comparative studies with chloro- or bromo-substituted analogs show reduced binding affinity for serotonin receptors (e.g., 5-HT1A) when fluorine is replaced .
- Experimental validation : Radioligand binding assays (e.g., using [³H]WAY-100635) quantify affinity differences .
Q. What spectroscopic techniques are used to confirm the compound’s structural integrity?
- Methodology :
- NMR : ¹H/¹³C NMR confirms piperazine ring proton environments (δ 2.5–3.5 ppm for N-CH2) and sulfonyl group integration .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 435.51 for C21H26FN3O4S) .
- FT-IR : Sulfonyl (S=O) stretches at ~1150–1300 cm⁻¹ and amide (C=O) bands at ~1650 cm⁻¹ .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with dopamine D2/D3 receptors?
- Methodology :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding poses in D2/D3 receptor crystal structures (PDB: 6CM4). The piperazine ring forms hydrogen bonds with Asp114, while the fluorophenyl group engages in π-π stacking with Phe345 .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER). Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. What strategies resolve contradictions in reported biological activity across in vitro vs. in vivo studies?
- Case example : In vitro assays may show high serotonin receptor affinity (Ki = 2 nM), while in vivo efficacy in rodent models is limited due to poor pharmacokinetics.
- Resolution :
Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and brain-to-plasma ratios .
Metabolite identification : Liver microsome assays (e.g., CYP3A4-mediated oxidation of the butyramide group) may explain reduced activity .
Formulation optimization : Use PEGylated nanoparticles to enhance bioavailability .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved enzyme inhibition?
- Methodology :
- Key modifications :
- Replace butyramide with bulkier groups (e.g., o-tolyloxy) to enhance carbonic anhydrase IX inhibition .
- Introduce electron-withdrawing substituents (e.g., nitro) on the benzamide moiety to boost selectivity for kinase targets .
- Validation : Enzyme inhibition assays (IC50 determination) and X-ray crystallography of ligand-enzyme complexes .
Q. What experimental approaches validate the compound’s potential as a PET tracer for neuroimaging?
- Methodology :
Radiolabeling : Incorporate ¹⁸F via nucleophilic aromatic substitution (K222/kryptofix, 100°C, 20 min) .
Biodistribution studies : Track ¹⁸F-labeled compound in rodent brains using microPET/CT imaging .
Blocking experiments : Co-administer receptor antagonists (e.g., WAY-100635) to confirm target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
